1-Chloro-1,2-difluoroethylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

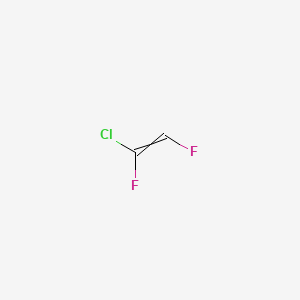

1-Chloro-1,2-difluoroethylene is a halogenated hydrocarbon with the molecular formula C2HClF2. It is a colorless gas at room temperature and is known for its applications in various industrial processes. The compound is characterized by the presence of both chlorine and fluorine atoms attached to an ethylene backbone, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-difluoroethylene can be synthesized through several methods. One common approach involves the dehalogenation of halogenated ethanes. For instance, dehalogenation of a halogenated ethane of the formula CFClX-CHFX (where X can be Cl, Br, or I) in the presence of a catalyst such as zinc can yield this compound . Another method involves the reduction of 1,2-dichloro-difluoroethylene using a silane compound .

Industrial Production Methods: Industrial production often employs gas-phase dehydrohalogenation reactions. For example, performing dehydrohalogenation on chlorofluoroethane in the presence of a catalyst can produce this compound with high selectivity .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution under specific conditions. Reductive dechlorination using zero-valent zinc in polar solvents is a well-documented method:

Reaction Conditions and Yields

| Solvent | Temperature (°C) | Yield (%) | Major Product Purity (GC%) |

|---|---|---|---|

| Methanol | 80 | 98.4 | 95.0 |

| Dimethylformamide (DMF) | 80 | 96.8 | 94.5 |

| Ethanol | 80 | 92.3 | 95.0 |

This reaction converts 1,2,2-trichloro-1,1-difluoroethane to 1-chloro-2,2-difluoroethylene via selective dehalogenation . Methanol and DMF show optimal stability, while ethanol is preferred industrially due to cost and safety .

Addition Reactions

The ethylene double bond enables electrophilic additions:

Halogen Addition

-

Chlorination : Reacts with Cl₂ under UV irradiation to form 1,2-difluoro-1,1,2-trichloroethane .

-

Bromination : Forms 1,2-difluoro-1,1,2-tribromoethane under similar conditions .

Diels-Alder Reactions

-

Reacts with hexachlorocyclopentadiene to yield bicyclic adducts. The (Z)-isomer reacts faster (3–4 days at 200–220°C) than the (E)-isomer (2–3 weeks), producing 5,6-endo,endo-difluorohexachlorobicyclo[2.2.1]-2-heptene in 66% yield .

Hydrogenolysis

Catalytic hydrogenolysis with palladium converts 1,2-dichloro-difluoroethylene into a mixture of 1,2-difluoroethylene and 1-chloro-1,2-difluoroethylene:

Optimized Parameters

| Parameter | Value |

|---|---|

| Temperature | 300–400°C |

| H₂/C₂Cl₂F₂ molar ratio | 3:1 to 5:1 |

| Catalyst | Pd (0.1–5% wt.) |

| Contact time | 10–20 seconds |

This process achieves full conversion with product ratios adjustable from 0.5:1 to 5:1 (1,2-difluoroethylene : this compound) .

Elimination Reactions

Under basic conditions, 1,2-dichloro-1,1-difluoroethane undergoes dehydrohalogenation to form this compound. The reaction is suppressed in the presence of hydrogen fluoride, favoring alternative pathways .

Mechanistic Insights

-

Substitution : Proceeds via a radical pathway in zinc-mediated reactions, where zinc donates electrons to cleave the C-Cl bond .

-

Hydrogenolysis : Involves dissociative adsorption of H₂ on Pd, followed by sequential Cl abstraction from the adsorbed dichloro-difluoroethylene .

-

Diels-Alder : Stereoelectronic effects dictate reactivity differences between (Z)- and (E)-isomers, with the former’s geometry favoring orbital overlap .

Comparative Reactivity Table

This compound’s reactivity profile underscores its utility in synthesizing fluorinated intermediates for pharmaceuticals, agrochemicals, and refrigerants. Its behavior under varying conditions highlights the importance of solvent, catalyst, and stereochemistry in directing reaction outcomes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

1-Chloro-1,2-difluoroethylene is characterized by the presence of both chlorine and fluorine atoms, which significantly influence its reactivity. The electron-withdrawing nature of these halogens enhances the compound's susceptibility to nucleophilic and electrophilic attacks. This unique reactivity makes it valuable in:

- Synthesis of Fluorinated Compounds : It serves as a precursor in the production of various fluorinated chemicals, including refrigerants and pharmaceuticals.

- Flame Extinguishment : Its low boiling point (-5 °C) and non-flammable nature make it an attractive candidate for environmentally acceptable flame extinguishants .

Industrial Applications

The industrial applications of this compound include:

- Refrigerants : It is used in the formulation of refrigerants due to its efficient cooling properties. The compound is part of the hydrofluoroolefin (HFO) family, which is being explored as a substitute for traditional hydrofluorocarbons (HFCs) that have high global warming potential (GWP) .

- Intermediate in Chemical Manufacturing : It acts as an intermediate in the synthesis of other chemicals, particularly in processes requiring specific reactivity patterns that only this compound can provide .

Research Applications

In scientific research, this compound has been investigated for:

- Pharmaceutical Development : Its unique chemical properties allow it to be utilized in the synthesis of novel pharmaceutical compounds.

- Agrochemical Research : The compound is also being studied for potential applications in agrochemicals, contributing to the development of more effective pesticides and herbicides.

Case Study 1: Refrigerant Development

Recent studies have highlighted the potential of this compound as a refrigerant substitute. Its GWP values are significantly lower than those of traditional refrigerants like R410A and R134a. Research indicates that mixtures containing this compound maintain refrigeration efficiency comparable to widely used HFCs while offering improved environmental performance .

Case Study 2: Flame Extinguishant Research

The investigation into its properties as a flame extinguishant has shown promising results. The absence of a flash point combined with its effective extinguishing capabilities positions this compound as a viable alternative to more toxic halogenated extinguishing agents .

Wirkmechanismus

The mechanism of action of 1-chloro-1,2-difluoroethylene involves its reactivity due to the presence of both chlorine and fluorine atoms. These atoms influence the electron density on the ethylene backbone, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or addition reactions.

Vergleich Mit ähnlichen Verbindungen

1,1-Difluoroethylene:

Dichlorodifluoroethylene: Used as an intermediate in the production of other industrial chemicals.

Uniqueness: 1-Chloro-1,2-difluoroethylene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity patterns compared to other similar compounds. This makes it valuable in specific industrial and research applications where such reactivity is desired.

Biologische Aktivität

1-Chloro-1,2-difluoroethylene (CAS No. 359-04-6) is a fluorinated organic compound with significant biological and chemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

The biological activity of this compound is primarily attributed to its reactivity due to the presence of both chlorine and fluorine atoms. These halogens influence the electron density on the ethylene backbone, making it susceptible to nucleophilic and electrophilic attacks. The compound can undergo various chemical reactions such as:

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

- Addition Reactions: The double bond allows for addition with halogens and other electrophiles .

Toxicity and Safety

Research indicates that this compound exhibits toxicity in certain biological systems. It is categorized as a hazardous substance, causing skin and eye irritation and potential respiratory issues upon exposure . Safety precautions are essential when handling this compound.

Pharmacological Investigations

Studies have explored the potential use of this compound in pharmaceutical development, particularly as a precursor for synthesizing fluorinated drugs. Its unique reactivity makes it a candidate for creating compounds with enhanced biological activity .

Agrochemical Potential

The compound has also been investigated for applications in agrochemicals. Its ability to modify biological pathways through chemical interactions suggests potential uses in developing herbicides or pesticides.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- A study demonstrated that the compound reacts with various nucleophiles, leading to different substitution products that may exhibit varying biological activities. These reactions can be tailored to enhance specific properties desirable in pharmaceuticals .

- Research on the electrophilic addition of this compound with nucleophiles has shown that it can form stable intermediates that may possess unique biological properties. For instance, reactions under UV light conditions yielded products with significant yields and stereospecificity .

Summary of Research Findings

The following table summarizes key findings from recent research on this compound:

Eigenschaften

CAS-Nummer |

359-04-6 |

|---|---|

Molekularformel |

C2HClF2 |

Molekulargewicht |

98.48 g/mol |

IUPAC-Name |

(Z)-1-chloro-1,2-difluoroethene |

InChI |

InChI=1S/C2HClF2/c3-2(5)1-4/h1H/b2-1+ |

InChI-Schlüssel |

CJENPNUXCMYXPT-OWOJBTEDSA-N |

SMILES |

C(=C(F)Cl)F |

Isomerische SMILES |

C(=C(/F)\Cl)\F |

Kanonische SMILES |

C(=C(F)Cl)F |

Piktogramme |

Flammable; Compressed Gas |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.